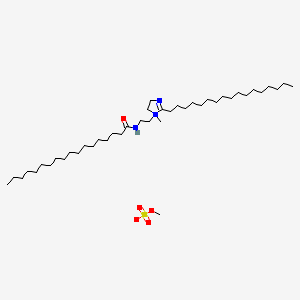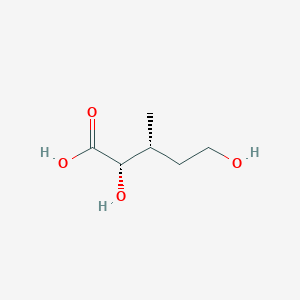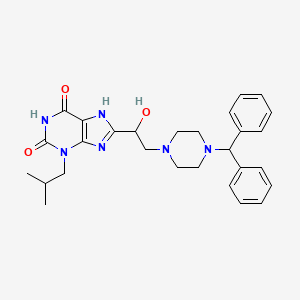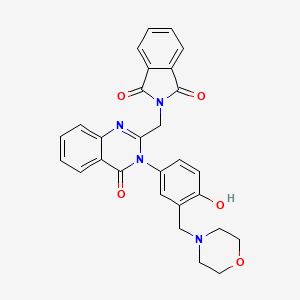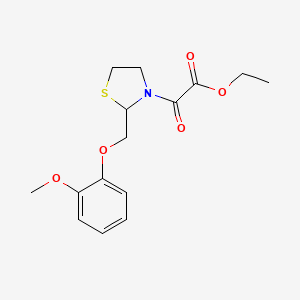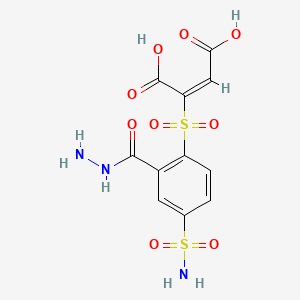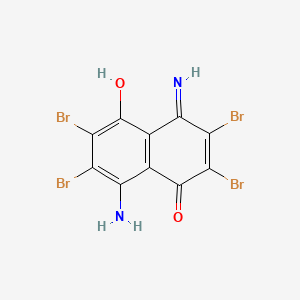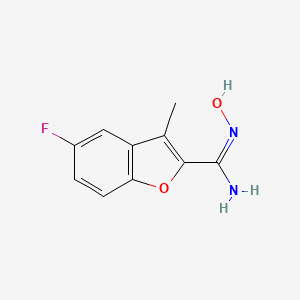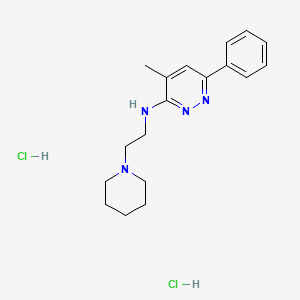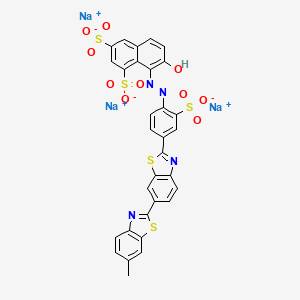
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- is a chemical compound with the molecular formula C20H12O5S It is known for its unique structure, which includes a fluorene backbone with sulfonic acid and benzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- typically involves the sulfonation of fluorene derivatives followed by benzoylation. The reaction conditions often require the use of strong acids such as sulfuric acid for sulfonation and benzoyl chloride for benzoylation. The process may involve multiple steps, including purification and crystallization, to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and benzoylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality and high output .
Análisis De Reacciones Químicas
Types of Reactions
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted fluorene compounds. These products have diverse applications in chemical synthesis and material science .
Aplicaciones Científicas De Investigación
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the benzoyl group can engage in π-π stacking and hydrophobic interactions. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparación Con Compuestos Similares
Similar Compounds
9-Fluorenone-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfonic acid group.
7-Nitro-9-oxo-fluorene-2-sulfonic acid: Contains a nitro group, which alters its chemical properties and reactivity.
Uniqueness
9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- is unique due to its combination of sulfonic acid and benzoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
121305-23-5 |
|---|---|
Fórmula molecular |
C20H12O5S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
7-benzoyl-9-oxofluorene-2-sulfonic acid |
InChI |
InChI=1S/C20H12O5S/c21-19(12-4-2-1-3-5-12)13-6-8-15-16-9-7-14(26(23,24)25)11-18(16)20(22)17(15)10-13/h1-11H,(H,23,24,25) |
Clave InChI |
KCWOQJUPFQAXCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



